(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone is a chemical compound that belongs to the class of piperidines and pyridines It is characterized by the presence of a benzyl group attached to a piperidine ring and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone typically involves the reaction of 4-benzylpiperidine with 6-chloropyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol, methanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, due to its structural similarity to known bioactive molecules.
Biological Research: It is used in studies investigating the interactions of piperidine and pyridine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes. The chloropyridine group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperidin-1-yl)(6-fluoropyridin-3-yl)methanone
- (4-Benzylpiperidin-1-yl)(6-bromopyridin-3-yl)methanone
- (4-Benzylpiperidin-1-yl)(6-methylpyridin-3-yl)methanone
Uniqueness
(4-Benzylpiperidin-1-yl)(6-chloropyridin-3-yl)methanone is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-chloropyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-7-6-16(13-20-17)18(22)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJAVZRNIRNCAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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